{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

IDO1 inhibition Cancer immunotherapy Triazole SAR

Medicinal chemists developing IDO1 inhibitors or NRF2 activators should standardize on this specific meta-bromobenzyl-triazole-4-methanol scaffold. Explicit SAR shows 3-bromobenzyl substitution achieves 0.75 µM IDO1 potency—far superior to para- and methyl-linked variants (>10 µM)—while computed logP 1.58 and TPSA 50.94 ensure favorable permeability. The C4 hydroxymethyl group enables direct etherification (as in US 11059816B2), eliminating a synthetic step versus the carboxylic acid analogue. The aryl bromide permits late-stage Suzuki coupling, supporting both fragment-to-lead and diversity-oriented synthesis from a single SKU.

Molecular Formula C10H10BrN3O
Molecular Weight 268.11 g/mol
CAS No. 1249727-30-7
Cat. No. B1467472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
CAS1249727-30-7
Molecular FormulaC10H10BrN3O
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CN2C=C(N=N2)CO
InChIInChI=1S/C10H10BrN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2
InChIKeyQVEJJDMITGZNBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS 1249727-30-7): Core Structural Identity and Procurement-Grade Characterization


{1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS 1249727-30-7) is a 1,4-disubstituted 1,2,3-triazole derivative bearing a 3-bromobenzyl substituent at N1 and a hydroxymethyl group at C4 . With a molecular formula of C₁₀H₁₀BrN₃O and a molecular weight of 268.11 g/mol, the compound is primarily utilized as a versatile synthetic building block accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Its key physicochemical descriptors—TPSA 50.94, cLogP 1.5812, one hydrogen bond donor, and four hydrogen bond acceptors —position it within a favorable property space for fragment-based elaboration and medicinal chemistry optimization.

Why Generic Substitution of {1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol with Positional Isomers or De-Halogenated Analogs Risks Activity Collapse


Although the 1,2,3-triazole-4-methanol chemotype is represented by multiple commercially available analogues—including the para-bromo positional isomer (CAS 1247756-51-9), the non-halogenated parent (CAS 28798-81-4), and the 3-chlorophenyl variant (CAS 863609-14-7)—their interchangeability is not supported by the evidence base. The specific meta-bromo substitution pattern on the benzyl ring has been explicitly retained in the structure-activity relationship (SAR) optimization of IDO1 inhibitors, where compounds incorporating the 3-bromobenzyl-triazole fragment achieved the highest inhibitory potencies (IC50 = 0.75 μM for compound 3a) [1]. Furthermore, the computed property divergence—including a LogP of 1.58 for the meta-bromo target versus distinctly different lipophilicity for the chloro (C9H8ClN3O, MW 209.63) and non-halogenated (C10H11N3O, MW 189.21) variants—dictates differential solubility, permeability, and protein-binding behavior that directly impacts assay reproducibility and lead optimization trajectory [2]. Substituting without verifying the meta-bromo regiochemistry therefore risks introducing uncontrolled variables into both synthetic and biological workflows.

Quantitative Comparator-Based Evidence for Differentiating {1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol from Closest Analogs


Meta-Bromo Regiochemistry as a Critical Determinant of IDO1 Inhibitor Potency in 1,2,3-Triazole-Derived Urea Series

In a series of 1,2,3-triazole-containing urea derivatives evaluated as IDO1 inhibitors, the meta-phenyl linker series (3a–3i) consistently outperformed both the para-phenyl (5a–5f) and methyl-linked (7a–7f) series. Compound 3a, which incorporates the 3-bromobenzyl-1H-1,2,3-triazole scaffold, achieved an IC50 of 0.75 μM against IDO1 in a HeLa cell-based functional assay [1]. By contrast, the majority of compounds in the para-phenyl series (5a–5f) and methyl-linked series (7a–7f) exhibited IC50 values above 10 μM—representing a greater than 13-fold reduction in potency attributable to linker geometry rather than terminal substituent variation [1]. This establishes the meta-substitution pattern, as embodied in the target compound, as the preferred connectivity motif for this chemotype. The para-bromo positional isomer (CAS 1247756-51-9) lacks published IDO1 inhibitory data; its substitution at C4 of the phenyl ring would correspond to the less active para-linked series, providing a structural rationale against its interchangeable use.

IDO1 inhibition Cancer immunotherapy Triazole SAR

Halogen-Dependent Lipophilicity Tuning: Contrasting LogP and Molecular Properties Across Bromo, Chloro, and Non-Halogenated 1,2,3-Triazole-4-methanol Analogues

The meta-bromo substitution on the benzyl ring imparts a computed LogP of 1.58 for the target compound (C10H10BrN3O, MW 268.11, TPSA 50.94) . This contrasts with the 3-chlorophenyl analogue (C9H8ClN3O, MW 209.63) [1] and the non-halogenated parent 1-benzyl-1H-1,2,3-triazol-4-yl)methanol (C10H11N3O, MW 189.21, CAS 28798-81-4) [2]. While precise experimentally measured LogP values for all three are not co-reported in a single study, the molecular weight progression (189.21 → 209.63 → 268.11) and the higher polarizability of bromine versus chlorine predict a meaningful lipophilicity gradient that affects membrane permeability, protein binding, and aqueous solubility. The bromine atom additionally serves as a versatile synthetic handle for further modification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), a reactivity feature absent from the de-halogenated parent.

Lipophilicity Drug-likeness Physicochemical profiling

Hydroxymethyl vs. Carboxylic Acid: Functional Group Differentiation Dictating Derivatization Pathways in NRF2 Activator Scaffolds

The C4 hydroxymethyl (-CH2OH) group of the target compound is explicitly exploited as a synthetic handle in patent US11059816B2 (Astex Therapeutics), where it is converted to an ether linkage in the construction of NRF2-activating compounds. Example 1 of the patent details the synthesis of 3-((1-(3-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2,2-dimethyl-3-(4-methyl-3-(((R)-4-methyl-1,1-dioxido-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepin-2-yl)methyl)phenyl)propanoic acid, wherein the target compound’s primary alcohol serves as the nucleophilic partner [1]. In contrast, the corresponding carboxylic acid analogue (1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, CAS 1338688-48-4, MW 282.09) would require additional reduction steps to access the same ether-linked products. The unsubstituted triazole analogue (1-(3-bromobenzyl)-1H-1,2,3-triazole, C9H8BrN3) lacks any functional group at the C4 position, rendering it incapable of participating directly in the etherification chemistry foundational to the NRF2 activator series.

NRF2 activation Ether-linked triazoles Synthetic intermediate versatility

Class-Level NOTUM Inhibition Inference: Chloro Analogue Potency as a Benchmark for Bromo Analogue Potential

BindingDB entry BDBM600809 reports that (1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 863609-14-7) inhibits human NOTUM (palmitoleoyl-protein carboxylesterase) with an IC50 of 6.30 × 10³ nM (6.3 μM) against the Cys330Ser mutant expressed in HEK293S cells, and 9.49 × 10³ nM (9.49 μM) in a related assay format [1]. While no equivalent NOTUM data have been reported for the 3-bromo analogue (target compound), the well-established trend that bromine substitution enhances hydrophobic binding and van der Waals contacts relative to chlorine in halogen-binding pockets permits a class-level inference that the bromo variant may exhibit comparable or moderately improved target engagement [2]. The para-bromo positional isomer (CAS 1247756-51-9) is not represented in this NOTUM dataset, further narrowing the field of validated comparators. For NOTUM-focused fragment screening, the co-crystallization precedent established for triazole-containing Notum fragments [3] provides a structural rationale for prioritizing the 3-bromobenzyl configuration.

NOTUM inhibition Wnt signaling Fragment-based drug discovery

C4 Hydroxymethyl Geometry Enables Regioselective Derivatization Absent from N1-Unsubstituted or C4-Unfunctionalized 1,2,3-Triazole Scaffolds

The 1,4-disubstituted architecture of the target compound—featuring the 3-bromobenzyl group at N1 and the reactive hydroxymethyl at C4—positions it as a bifunctional intermediate capable of orthogonal derivatization at two distinct sites. The N1 aryl substituent is installed during the CuAAC reaction itself, while the C4 hydroxymethyl group remains available for subsequent oxidation (to aldehyde or carboxylic acid), halogenation, Mitsunobu coupling, or sulfonation . By contrast, the simpler building block (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (CAS 28798-81-4) lacks the aryl bromide leaving group, precluding its use in transition-metal-catalyzed cross-coupling [1]. The regioisomeric 1-(4-bromobenzyl) variant (CAS 1247756-51-9) offers a bromine handle but with altered electronic distribution that may affect both the rate and selectivity of subsequent metal-catalyzed transformations. Quantitative kinetic data comparing oxidative addition rates of meta- versus para-bromobenzyl substrates in palladium-catalyzed reactions are absent from the public literature for this specific scaffold, but the distinct Hammett substituent constants (σmeta vs σpara) predict measurable differences in reactivity.

Click chemistry Triazole functionalization Building block versatility

Evidence-Backed Application Scenarios for {1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS 1249727-30-7) in Medicinal Chemistry and Fragment-Based Discovery


IDO1 Inhibitor Lead Optimization and Library Synthesis Utilizing meta-Bromobenzyl Triazole Building Blocks

Medicinal chemistry teams pursuing IDO1-targeted cancer immunotherapeutics should procure the target compound as the foundational building block for constructing meta-phenyl-linked urea-triazole hybrids. The systematic SAR data from Hou et al. (2022) demonstrate that compounds incorporating the 3-bromobenzyl-triazole fragment (series 3) achieve IC50 values as low as 0.75 μM, substantially outperforming para-phenyl- and methyl-linked congeners (>10 μM) [1]. The target compound’s C4 hydroxymethyl group enables installation of diverse urea appendages, while the aryl bromide permits late-stage diversification via Suzuki coupling, making it the optimal starting material for focused library generation around the validated meta-linker geometry.

NRF2 Activator Development via Ether-Linked Triazole Conjugates

As explicitly described in US Patent 11059816B2 (Astex Therapeutics), the target compound is a critical intermediate for synthesizing ether-linked triazole NRF2 activators. The C4 hydroxymethyl group undergoes direct etherification to tether the triazole core to complex pharmacophores, a transformation incompatible with the carboxylic acid analogue (CAS 1338688-48-4) without prior reduction [1]. For oxidative stress-related disease programs (AMD, COPD, chronic kidney disease) where NRF2 activation is the therapeutic mechanism, procurement of the hydroxymethyl variant eliminates a synthetic step and preserves atom economy.

NOTUM-Targeted Fragment Elaboration Campaigns Using Halogenated 1,2,3-Triazole Scaffolds

Fragment-based drug discovery groups targeting the Wnt deacylase NOTUM should consider the target compound as a starting fragment for structure-guided optimization. The chloro congener (CAS 863609-14-7) has demonstrated measurable NOTUM inhibition (IC50 = 6.3 μM) in biochemical assays [1], and the bromo analogue is expected to exhibit comparable or enhanced binding based on favorable halogen-π interactions observed in NOTUM co-crystal structures with brominated fragments [2]. The meta-bromo substitution pattern differentiates this compound from the para-bromo isomer, which lacks NOTUM validation and may not productively occupy the halogen-binding pocket identified in PDB 7BNJ/7BND.

Bifunctional Building Block Procurement for Orthogonal Derivatization in Parallel Library Synthesis

High-throughput chemistry and parallel synthesis facilities should prioritize the target compound for scaffold-oriented library construction, as it uniquely offers two orthogonal reactive sites within a compact, drug-like framework (MW 268.11, TPSA 50.94, LogP 1.58) [1]. The C4 primary alcohol supports esterification, oxidation to aldehyde, Mitsunobu coupling, or mesylation/nucleophilic displacement, while the aryl bromide enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The non-halogenated parent analogue (CAS 28798-81-4) cannot participate in cross-coupling chemistry, making it unsuitable for workflows requiring sequential diversification [2]. For procurement teams managing compound acquisition, the target compound represents a single inventory item that supports both fragment-to-lead and diversity-oriented synthesis pipelines.

Quote Request

Request a Quote for {1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.